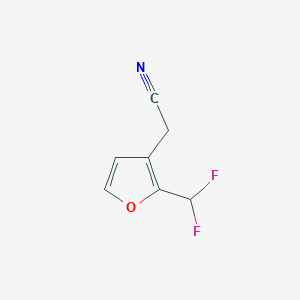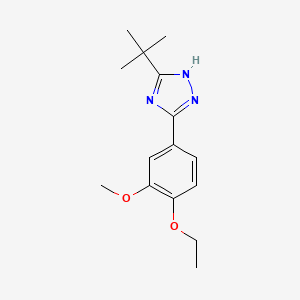
3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butil)-5-(4-etoxi-3-metoxifenil)-1H-1,2,4-triazol es un compuesto químico que pertenece a la clase de los triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo tert-butil, un grupo etoxi y un grupo metoxi unidos a un anillo fenilo, que a su vez está conectado a un anillo triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(tert-Butil)-5-(4-etoxi-3-metoxifenil)-1H-1,2,4-triazol típicamente implica la ciclización de precursores adecuados bajo condiciones controladas. Un método común implica la reacción de 4-etoxi-3-metoxibenzaldehído con tert-butil hidracina para formar la hidrazona correspondiente. Este intermedio se somete entonces a ciclización utilizando un agente ciclizante adecuado, como el oxicloruro de fósforo (POCl3), para obtener el compuesto triazol deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(tert-Butil)-5-(4-etoxi-3-metoxifenil)-1H-1,2,4-triazol puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: La reducción puede lograrse utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales del anillo fenilo pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
3-(tert-Butil)-5-(4-etoxi-3-metoxifenil)-1H-1,2,4-triazol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o antifúngicas.
Medicina: Se explora su posible efecto terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-(tert-Butil)-5-(4-etoxi-3-metoxifenil)-1H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la inflamación o la proliferación celular, ejerciendo así efectos antiinflamatorios o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(tert-Butil)-5-(4-metoxifenil)-1H-1,2,4-triazol
- 3-(tert-Butil)-5-(4-etoxi-fenil)-1H-1,2,4-triazol
- 3-(tert-Butil)-5-(4-hidroxi-3-metoxifenil)-1H-1,2,4-triazol
Singularidad
3-(tert-Butil)-5-(4-etoxi-3-metoxifenil)-1H-1,2,4-triazol es único debido a la presencia de ambos grupos etoxi y metoxi en el anillo fenilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos. Estos grupos funcionales pueden influir en la reactividad, la solubilidad y la interacción del compuesto con los objetivos biológicos.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
5-tert-butyl-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H21N3O2/c1-6-20-11-8-7-10(9-12(11)19-5)13-16-14(18-17-13)15(2,3)4/h7-9H,6H2,1-5H3,(H,16,17,18) |
Clave InChI |
QCYDZXYBNBSAGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


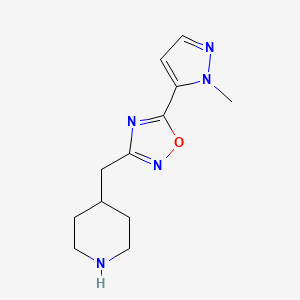
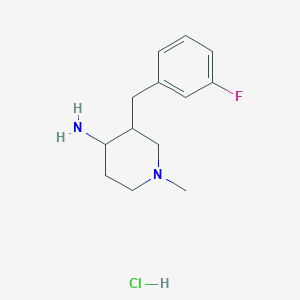
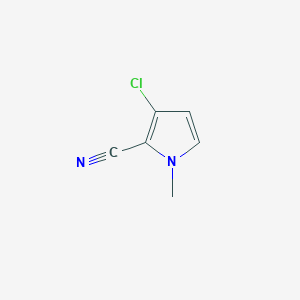
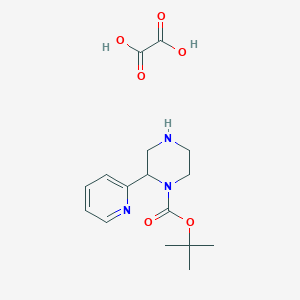
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)


